molecular formula C31H46O6 B1141141 3-Keto Fusidic Acid CAS No. 4680-37-9

3-Keto Fusidic Acid

Katalognummer: B1141141
CAS-Nummer: 4680-37-9
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: DEKASDKLVVYODQ-UKHRKFAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Keto Fusidic Acid: is a metabolite of fusidic acid, a steroid antibiotic derived from the fungus Fusidium coccineum. It is known for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has a molecular formula of C31H46O6 and a molecular weight of 514.69 g/mol .

Wirkmechanismus

Target of Action

3-Keto Fusidic Acid is an active metabolite of Fusidic Acid . The primary target of this compound is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) in the ribosome .

Mode of Action

This compound interferes with bacterial protein synthesis by preventing the translocation of EF-G from the ribosome . This inhibition of protein synthesis leads to the bacteriostatic effect of the compound, preventing bacterial growth while the immune system clears the infection .

Biochemical Pathways

It is known that the compound disrupts protein synthesis, which is a crucial process for bacterial survival and replication . This disruption affects various downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound is an active metabolite of fusidic acid . Fusidic Acid is often used topically in creams and eyedrops, but may also be given systemically as tablets or injections . The ADME properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from replicating, allowing the immune system to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions

Biochemische Analyse

Biochemical Properties

3-Keto Fusidic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit protein synthesis by binding the elongation factor G-GDP .

Cellular Effects

The cellular effects of this compound are primarily related to its antimicrobial activity. It has been found to be effective against M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of fusidic acid, from which it is derived. Fusidic acid acts by inhibiting translocation during protein synthesis . It is likely that this compound exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on fusidic acid have shown that it is poorly absorbed after oral administration in rats, although limited absorption occurred in guinea pigs, mice, and rabbits .

Metabolic Pathways

It is known that fusidic acid is a metabolite of this compound .

Subcellular Localization

It is known that fusidic acid, from which this compound is derived, is often used topically in creams and eyedrops, suggesting that it may be localized to the cell surface .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Keto Fusidic Acid can be synthesized from fusidic acid through oxidation. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the C-3 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Keto Fusidic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

3-Keto Fusidic Acid functions primarily by inhibiting bacterial protein synthesis. It achieves this by interfering with the translocation of elongation factor G from the ribosome, a critical step in the protein synthesis process. This inhibition leads to the suppression of bacterial growth, making it a valuable agent in combating infections caused by resistant strains of bacteria.

Pharmacokinetics

Research indicates that this compound is detectable in human plasma following administration of sodium fusidate. It accumulates similarly to fusidic acid, with plasma concentrations reaching a plateau after several days of dosing . The compound's pharmacokinetic profile suggests that it has a half-life comparable to that of its parent compound, which is crucial for understanding its therapeutic potential.

Chemistry

In analytical chemistry, this compound serves as a reference standard to study the metabolism and degradation pathways of fusidic acid derivatives. Its unique structure allows researchers to investigate the chemical properties and interactions of related compounds, aiding in the development of novel antibiotics.

Biology

The compound is utilized in biological research to explore mechanisms of bacterial resistance. Studies have shown that it can serve as a model compound for understanding interactions between antibiotics and bacterial enzymes, particularly concerning resistance mechanisms in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .

Medicine

This compound is being investigated for therapeutic applications against infections caused by antibiotic-resistant bacteria. Its efficacy in treating conditions such as skin infections and chronic bone infections has been noted, with ongoing research focusing on its potential use in combination therapies to enhance antibacterial activity .

Industry

In the pharmaceutical sector, this compound is instrumental in developing new antibacterial formulations. It is also employed as a quality control standard for fusidic acid products, ensuring consistency and reliability in pharmaceutical preparations.

Antibacterial Efficacy

A study evaluated the minimal inhibitory concentration (MIC) of this compound against various bacterial strains. It was found to exhibit significant antibacterial activity with an MIC value as low as 0.3 mg/L against Staphylococcus aureus, highlighting its potential as an effective treatment option .

Pharmacokinetic Studies

Clinical trials involving volunteers demonstrated that this compound accumulates in plasma after repeated dosing with sodium fusidate. This finding underscores its relevance in pharmacokinetic modeling and its implications for dosage regimens in clinical settings .

Data Tables

Application AreaDescriptionKey Findings
ChemistryReference standard for metabolic studiesAids in understanding degradation pathways
BiologyModel compound for bacterial resistance studiesEffective against Staphylococcus aureus
MedicinePotential therapeutic agent against resistant infectionsSignificant MIC values observed
IndustryQuality control standard for fusidic acid formulationsEnsures reliability in pharmaceutical products

Vergleich Mit ähnlichen Verbindungen

    Fusidic Acid: The parent compound from which 3-Keto Fusidic Acid is derived. It has similar antibacterial properties but differs in its chemical structure and metabolic profile.

    11-Keto Fusidic Acid: Another oxidized derivative of fusidic acid with a ketone group at the C-11 position.

    16-Deacetyl Fusidic Acid: A derivative lacking the acetyl group at the C-16 position .

Uniqueness: this compound is unique due to its specific ketone functionality at the C-3 position, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for studying the metabolism and action of fusidic acid derivatives .

Biologische Aktivität

3-Keto fusidic acid is a metabolite derived from fusidic acid, a well-known antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. This compound has garnered attention for its biological activity, pharmacokinetics, and potential therapeutic applications. This article discusses the biological activity of this compound, supported by data tables and case studies.

Pharmacokinetics and Metabolism

Fusidic acid undergoes hepatic metabolism, producing several metabolites, including this compound. Studies have shown that after administering sodium fusidate, this compound accumulates in the bloodstream, achieving a plateau concentration of approximately 10-15 mg/L after about four days of dosing. This concentration represents about 15% of the fusidic acid concentration at steady state .

Table 1: Pharmacokinetic Data of Fusidic Acid and this compound

ParameterFusidic Acid (500 mg)This compound
CMAX (mg/L)29Not specified
TMAX (hours)2-3Not specified
Steady-state concentration (mg/L)66 (trough)10-15
Half-life (days)Not specifiedSimilar to fusidic acid

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus has been reported as low as 0.3 mg/L, indicating significant antibacterial activity . In comparison, other metabolites such as fusidic acid glucuronide showed higher MIC values (12 mg/L), suggesting that this compound retains more potent activity than some other metabolites .

Table 2: MIC Values of Fusidic Acid and Its Metabolites

CompoundMIC (mg/L)
This compound0.3
Fusidic Acid Glucuronide12
Unidentified Metabolite E16
Dicarboxylic Acid Metabolite30

Fusidic acid and its derivatives, including this compound, primarily inhibit bacterial protein synthesis by targeting elongation factor G (EF-G), which is crucial for the translocation step during protein synthesis . This mechanism has been confirmed through studies demonstrating that the transcriptional silencing of the fusA1 gene in Mycobacterium tuberculosis leads to bactericidal effects both in vitro and in macrophages .

Case Studies and Clinical Applications

  • Clinical Efficacy : A clinical study involving patients with skin infections showed that oral dosing of fusidic acid resulted in sustained plasma concentrations well above the MIC for common pathogens like S. pyogenes and S. aureus. The sustained levels indicate that both fusidic acid and its metabolite, including this compound, are effective in treating infections caused by these bacteria .
  • Anti-inflammatory Properties : Recent research has indicated that derivatives of fusidic acid exhibit not only antimicrobial but also anti-inflammatory properties. For instance, studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in vivo, suggesting potential applications beyond mere antibacterial therapy .

Eigenschaften

IUPAC Name

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKASDKLVVYODQ-UKHRKFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4680-37-9
Record name 3-Didehydrofusidic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the relationship between 3-Keto Fusidic Acid and the "Epidermophyton factor" (EPF)?

A1: Research in the 1960s investigated the production of antibiotics by the fungus Epidermophyton floccosum. This research led to the identification of a substance termed "Epidermophyton factor" (EPF). Comparative chromatography and chemical analysis revealed that EPF shared similarities with known steroid antibiotics, particularly Fusidic Acid. [] While chemically similar to Fusidic Acid, EPF was determined to be less acidic and not identical to this compound, Helvolic Acid, or Cephalosporin P1. [] This suggests that EPF may be a closely related compound but distinct from this compound.

Q2: Does exposure to the pesticide Thiram affect this compound levels in chickens?

A2: A recent study investigated the impact of Thiram, a pesticide, on the liver metabolism of chickens using metabolomics analysis. [] The study identified 62 downregulated metabolites in Thiram-exposed chickens, and this compound was among them. [] While the study doesn't delve into the specific mechanisms behind this downregulation, it highlights a potential link between Thiram exposure and altered this compound levels in chickens. This finding underscores the broader impact of pesticide exposure on animal metabolism and warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.